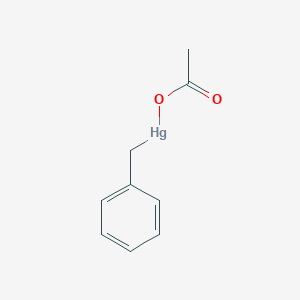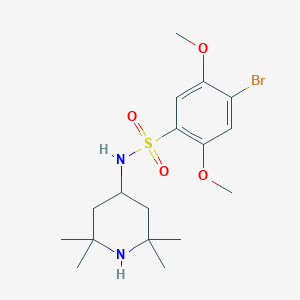
4-Methoxy-2,3-dimethyl-N-pyridin-3-yl-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2,3-dimethyl-N-pyridin-3-yl-benzenesulfonamide, also known as MPB, is a chemical compound that has been used in scientific research for various purposes. MPB is a sulfonamide derivative and has been found to possess a range of biological activities.
作用机制
The mechanism of action of 4-Methoxy-2,3-dimethyl-N-pyridin-3-yl-benzenesulfonamide involves its inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase is involved in the regulation of acid-base balance in the body and is also important for the secretion of fluids and electrolytes in various organs. By inhibiting carbonic anhydrase, this compound disrupts these processes and can lead to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
实验室实验的优点和局限性
4-Methoxy-2,3-dimethyl-N-pyridin-3-yl-benzenesulfonamide has several advantages for lab experiments, including its high yield and purity, its well-defined mechanism of action, and its potential as a therapeutic agent for the treatment of various diseases. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on 4-Methoxy-2,3-dimethyl-N-pyridin-3-yl-benzenesulfonamide, including the development of new synthetic methods for the production of this compound and its derivatives, the investigation of its potential as a therapeutic agent for the treatment of various diseases, and the exploration of its mechanism of action in more detail. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its efficacy and reduce its potential toxicity.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been used in scientific research for various purposes. This compound has been found to possess a range of biological activities, including the inhibition of carbonic anhydrase, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. While there are some limitations to the use of this compound in lab experiments, its potential as a therapeutic agent for the treatment of various diseases makes it a promising candidate for further research.
合成方法
The synthesis of 4-Methoxy-2,3-dimethyl-N-pyridin-3-yl-benzenesulfonamide involves the reaction between 4-methoxy-2,3-dimethylpyridine-3-amine and benzenesulfonyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as a white crystalline solid. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
科学研究应用
4-Methoxy-2,3-dimethyl-N-pyridin-3-yl-benzenesulfonamide has been used in scientific research for various purposes, including as a tool to study the mechanism of action of certain enzymes and as a potential therapeutic agent for the treatment of cancer and other diseases. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.
属性
分子式 |
C14H16N2O3S |
|---|---|
分子量 |
292.36 g/mol |
IUPAC 名称 |
4-methoxy-2,3-dimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-11(2)14(7-6-13(10)19-3)20(17,18)16-12-5-4-8-15-9-12/h4-9,16H,1-3H3 |
InChI 键 |
PQIAKGWKDUHWHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CN=CC=C2)OC |
规范 SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CN=CC=C2)OC |
溶解度 |
19.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)





![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)
